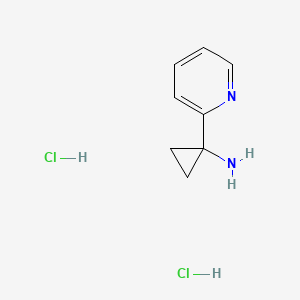

1-(2-Pyridyl)cyclopropylamine Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Pyridyl)cyclopropylamine Dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride include a molecular weight of 207.1 . More detailed properties are not directly available from the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-(2-Pyridyl)cyclopropylamine dihydrochloride serves as a key intermediate in the synthesis of various complex molecules due to its unique structural features. The cyclopropane ring, combined with the pyridyl group, provides reactive sites for a wide range of chemical transformations, essential for developing pharmaceuticals and agrochemicals.

Synthesis of Cyclopropylamine Derivatives : Research into the synthesis of primary cyclopropylamines from nitriles and Grignard reagents illustrates the versatility of cyclopropylamine compounds. This method enables the creation of diversely substituted cyclopropylamines, highlighting the foundational role of cyclopropylamine structures in synthetic chemistry (Bertus & Szymoniak, 2007).

Development of Pharmaceutical Compounds : The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation demonstrates the applicability of cyclopropylamine derivatives in pharmaceutical research. This one-step method provides a significant improvement over previous multi-step procedures, enabling the efficient preparation of compounds with potential therapeutic benefits (Cui & Loeppky, 2001).

Chemical Synthesis Innovations : The synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes showcases the high diastereoselectivity achievable in cyclopropylamine synthesis. This method emphasizes the importance of cyclopropylamines in creating molecules with precise stereochemical configurations, crucial for the development of active pharmaceutical ingredients (West et al., 2019).

Advanced Material Development

Cyclopropylamine derivatives, including 1-(2-Pyridyl)cyclopropylamine dihydrochloride, find applications in the development of advanced materials and catalysts. Their structural properties make them suitable ligands in metal complexes, which are pivotal in catalysis and material science.

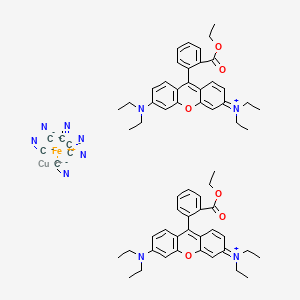

- Luminescent Materials : The study on cyclometalated platinum(II) complexes of pyrazole-based, N=C=N-coordinating, terdentate ligands highlights the impact of the cyclopropylamine moiety on luminescence. These findings are instrumental in designing new luminescent materials for potential use in electronic devices and sensors (Develay et al., 2008).

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

1-pyridin-2-ylcyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-8(4-5-8)7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTNQEPXZCMMIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=N2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693828 |

Source

|

| Record name | 1-(Pyridin-2-yl)cyclopropan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridyl)cyclopropylamine Dihydrochloride | |

CAS RN |

1215107-39-3 |

Source

|

| Record name | 1-(Pyridin-2-yl)cyclopropan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)